1,2,3,4-Tetrahydro-1,10-phenanthroline

Beschreibung

Contextualization within Heterocyclic Chemistry Research

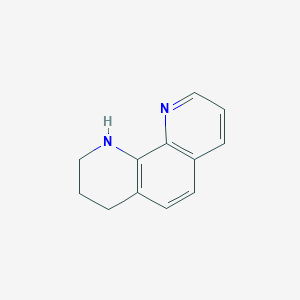

1,2,3,4-Tetrahydro-1,10-phenanthroline is classified as a partially saturated polycyclic aromatic heterocycle. It is structurally derived from 1,10-phenanthroline (B135089) through the hydrogenation of one of the two pyridine (B92270) rings. researchgate.net This transformation is significant as it disrupts the planar, fully aromatic system of the parent molecule. The presence of a saturated, non-planar tetrahydroquinoline moiety fused with a pyridine ring distinguishes it from its rigid, planar parent, 1,10-phenanthroline. iosrjournals.orgwikipedia.org

The synthesis of tphen can be achieved through methods such as the solvent-free hydrogenation of 1,10-phenanthroline with phosphorous acid, which yields the compound as a yellow oil. iosrjournals.org Another reported method involves the regiospecific reduction of 1,10-phenanthroline using a combination of sodium cyanoborohydride and boron trifluoride etherate. researchgate.net The resulting molecule possesses a flexible, non-aromatic ring containing a secondary amine, which imparts distinct reactivity compared to the all-sp² hybridized framework of 1,10-phenanthroline. This structural modification influences its basicity, coordination geometry, and solubility, making it a distinct entity for chemical synthesis and application.

Overview of Key Research Trajectories and Applications

Research into this compound has primarily focused on two main trajectories: its use as a precursor for novel heterocyclic systems and its application as a ligand in catalysis.

A Building Block in Organic Synthesis: The reactivity of the tphen scaffold has been exploited to create more complex molecules. Studies have shown that the C6 position (on the aromatic pyridine ring) is particularly susceptible to electrophilic substitution. This has been demonstrated through several reactions:

Bromination: The reaction of tphen with bromine results in the high-yield, regioselective formation of 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline. researchgate.net

Condensation: Condensation of tphen with formaldehyde (B43269) leads to a C6-substituted product, bis(this compound-6-yl)methane. researchgate.netresearchgate.net

Oxidative Coupling: Using silver ions as an oxidative coupling agent, two tphen molecules can be joined at their respective C6 positions to form 6,6'-bis(this compound). iosrjournals.org

These transformations highlight tphen's utility as a foundational structure for building larger, functional heterocyclic compounds.

Applications in Catalysis and Materials: The most prominent application of this compound is in the field of catalysis. Its ability to act as a chelating ligand for transition metals has been leveraged to create effective catalysts.

Olefin Polymerization: Zirconium and hafnium complexes of tphen have been identified as homogeneous metallocene catalysts for the polymerization of olefins. iosrjournals.org

Furthermore, potential applications for tphen and its derivatives have been suggested in the development of functional organic materials.

Fluorescent Dyes and Indicators: The compound and its dimethyl substitutes can exhibit distinct colors in their neutral (bright yellow with green fluorescence) and ionic (red) forms, indicating potential for use as fluorescent dyes and acid-base indicators. iosrjournals.org However, the inherent weak thermal stability of tphen as a yellow oil presents challenges for its direct use in high-performance applications. iosrjournals.org

The synthesis of various organic salts of tphen, such as with oxalic acid and 5-sulfosalicylic acid, has also been explored to study their supramolecular structures and crystal packing. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydro-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1,3,5-7,14H,2,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXJWSHHQZJBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C=CC=N3)C=C2)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4 Tetrahydro 1,10 Phenanthroline

Direct Hydrogenation Approaches

Direct hydrogenation of 1,10-phenanthroline (B135089) is a common route to obtain 1,2,3,4-tetrahydro-1,10-phenanthroline. This transformation can be accomplished using catalytic methods, which are often more efficient and atom-economical, or through stoichiometric reduction processes.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation involves the use of a catalyst to facilitate the addition of hydrogen across one of the pyridine (B92270) rings of the 1,10-phenanthroline core. This can be achieved through either homogeneous or heterogeneous catalysis, each offering distinct advantages in terms of selectivity and reaction conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for high regioselectivity in the reduction of 1,10-phenanthroline. Iridium-based complexes have been shown to be effective for this transformation. For instance, the dicationic complex, [Cp*Rh(CH3CN)3]2+, has been studied as a catalyst precursor for the regioselective hydrogenation of various heteroaromatic nitrogen compounds, including quinoline (B57606) derivatives which are structurally related to 1,10-phenanthroline. cityu.edu.hk The mechanism often involves the coordination of the nitrogen-containing ring to the metal center, followed by hydrogen addition.

Interactive Data Table: Homogeneous Catalysis for Regioselective Reduction

| Catalyst Precursor | Substrate Analogue | Key Features |

| [Cp*Rh(CH3CN)3]2+ | Quinoline | Regioselective hydrogenation of the N-heterocyclic ring. cityu.edu.hk |

Heterogeneous catalysis provides an alternative with the advantage of easier catalyst separation and recycling. Palladium nanoparticles and Raney nickel are notable examples.

Palladium-based Nanoparticles: 1,10-Phenanthroline itself can be used as a stabilizing ligand for palladium nanoparticles. researchgate.net These nanoparticles, often supported on materials like polyethylene (B3416737) glycol (PEG), have demonstrated activity in the hydrogenation of olefins under mild conditions with molecular hydrogen. researchgate.net While the direct hydrogenation of 1,10-phenanthroline using this specific system to yield the tetrahydro derivative is a related application, palladium on various supports is a well-established catalyst for the hydrogenation of N-heterocycles. nih.gov The efficiency of these catalysts can be attributed to the high surface area of the nanoparticles and the interaction between the metal and the support. researchgate.net

Raney Nickel: Catalytic hydrogenation of 1,10-phenanthroline using Raney nickel as a catalyst has been reported to produce this compound in high yield (80%). publish.csiro.au This method is presented as a significant improvement over a previously reported chemical reduction that gave a low yield. publish.csiro.au The reaction is typically carried out under pressure at room temperature for an extended period. publish.csiro.au It has been observed that the pyridine rings are more susceptible to hydrogenation with this catalyst compared to the central benzene (B151609) ring. publish.csiro.au More severe conditions can lead to over-reduction to 1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline or even decomposition of the molecule. publish.csiro.au

Interactive Data Table: Heterogeneous Catalysis for Hydrogenation of 1,10-Phenanthroline

| Catalyst | Product | Yield | Reaction Conditions |

| Raney Nickel | This compound | 80% | 58 lb/sq in H₂, 20°C, 40 h publish.csiro.au |

| Raney Nickel | 1,2,3,4,7,8,9,10-Octahydro-1,10-phenanthroline | 92% | More drastic conditions publish.csiro.au |

Transfer Hydrogenation Methodologies (e.g., Iridium-catalyzed using Formic Acid)

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by a catalyst. Iridium complexes have proven to be highly effective for the transfer hydrogenation of 1,10-phenanthrolines using formic acid as the hydrogen source. thieme-connect.comresearchgate.net

The iridium complex [Cp*IrCl2]2 is a particularly effective catalyst for this regioselective transformation, leading exclusively to this compound derivatives in high yields. epa.gov The reaction proceeds smoothly under ligand-free conditions in a solvent such as 1,4-dioxane. epa.gov This method is noted for being operationally simple and proceeding under mild conditions. thieme-connect.com The choice of solvent and hydrogen source is crucial for the success of the reduction. thieme-connect.com This catalytic system is also capable of achieving asymmetric transfer hydrogenation, producing chiral tetrahydro-1,10-phenanthrolines with high enantioselectivity. thieme-connect.com

Interactive Data Table: Iridium-Catalyzed Transfer Hydrogenation of 1,10-Phenanthrolines

| Catalyst | Hydrogen Source | Solvent | Product | Key Features |

| [Cp*IrCl2]2 | Formic Acid | 1,4-Dioxane | This compound | High regioselectivity and yield; mild, ligand-free conditions. thieme-connect.comepa.gov |

Stoichiometric Reductive Processes (e.g., Sodium Cyanoborohydride and Boron Trifluoride Etherate)

Stoichiometric reduction involves the use of a reducing agent in a stoichiometric amount relative to the substrate. A reported chemical reduction of 1,10-phenanthroline to this compound was noted to result in a low yield of 10%. publish.csiro.au While the specific reagents for this low-yield synthesis are not detailed in the comparative study, methods using reagents like sodium cyanoborohydride in the presence of an acid are common for the reduction of N-heterocycles. The use of such stoichiometric reagents can sometimes offer different selectivity compared to catalytic methods but often generate more waste.

Cyclization Reactions and Annulation Pathways

While direct hydrogenation of pre-formed 1,10-phenanthroline is a primary route, the synthesis of the core phenanthroline structure itself is achieved through cyclization reactions. The most traditional method is the Skraup synthesis, which involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. wikipedia.orgchim.it Modifications and variations of this double cyclization have been developed. chim.it

Although not a direct synthesis of the tetrahydro derivative, cyclization strategies that build the partially saturated ring system onto a pre-existing nitrogen-containing heterocycle are a plausible alternative synthetic design. For example, Fischer indole (B1671886) synthesis, which is used to create tetrahydrocarbazole from a phenylhydrazine (B124118) and cyclohexanone, demonstrates a cyclization approach to a saturated heterocyclic ring fused to an aromatic system. youtube.com While no direct examples of a similar cyclization to form this compound were found in the search results, this remains a potential synthetic strategy.

Povarov Reaction Applications for Substituted 1,2,3,4-Tetrahydro-1,10-phenanthrolines

The Povarov reaction, also known as the aza-Diels-Alder reaction, is a powerful method for synthesizing tetrahydroquinoline derivatives. researchgate.neteurekaselect.com This reaction is a formal [4+2] cycloaddition involving an aromatic imine and an electron-rich alkene, often catalyzed by a Lewis acid. wikipedia.org It can be performed as a one-pot, multi-component reaction, making it an efficient route for generating molecular complexity. eurekaselect.comwikipedia.org

Research has successfully applied this methodology to produce novel substituted 1,2,3,4-tetrahydro-1,10-phenanthrolines. In a notable application, 8-aminoquinolines were reacted with other components in a Povarov reaction to yield 2-furyl-4-substituted and furo[2,3-c]-condensed 1,2,3,4-tetrahydro-1,10-phenanthrolines for the first time. researchgate.net This demonstrates the utility of the Povarov reaction in accessing functionalized versions of the tetrahydro-1,10-phenanthroline scaffold, which would be difficult to obtain through other means. nih.gov

| Starting Material | Key Reagents | Reaction Type | Product Class |

|---|---|---|---|

| 8-Aminoquinolines | Aldehydes, Alkenes (Dienophiles) | Aza-Diels-Alder (Povarov Reaction) | Substituted 1,2,3,4-Tetrahydro-1,10-phenanthrolines |

Derived Transformations from Skraup and Friedländer Reactions

The synthesis of the core 1,10-phenanthroline structure is classically achieved through methods like the Skraup and Friedländer reactions. The Skraup reaction involves heating an aromatic amine, such as 8-aminoquinoline, with glycerol, sulfuric acid, and an oxidizing agent to construct the final pyridine ring. tpcj.orgiipseries.org This method has been a foundational technique for building the tricyclic 1,10-phenanthroline system. tpcj.org

To obtain this compound, a subsequent transformation is required. After the aromatic 1,10-phenanthroline is synthesized via the Skraup reaction, a reduction step is employed. This derived transformation specifically targets one of the pyridine rings for hydrogenation. Catalytic hydrogenation using a Raney nickel catalyst has proven to be a highly effective method for this reduction, converting the aromatic precursor into the desired tetrahydro derivative. publish.csiro.au

| Stage | Reaction | Key Reagents/Catalyst | Intermediate/Product |

|---|---|---|---|

| 1. Ring Formation | Skraup Reaction | 8-Aminoquinoline, Glycerol, H₂SO₄, Oxidizing Agent | 1,10-Phenanthroline |

| 2. Reduction | Catalytic Hydrogenation | Raney Nickel | This compound |

Derivatization from 1,10-Phenanthroline Precursors

The most direct route to this compound involves the derivatization of the readily available 1,10-phenanthroline. This is typically achieved through catalytic hydrogenation, which selectively reduces one of the two pyridine rings of the phenanthroline structure. publish.csiro.au

An established method involves the hydrogenation of 1,10-phenanthroline with a Raney nickel catalyst. When this reaction is conducted under controlled conditions, such as at a pressure of 58 lb/sq in and a temperature of 20°C for 40 hours, it affords this compound in a high yield of 80%. publish.csiro.au This method is significantly more efficient than chemical reduction, which has been reported to produce the same compound but in a much lower yield of only 10%. publish.csiro.au It is evident that the pyridine rings in 1,10-phenanthroline are more susceptible to hydrogenation with a Raney nickel catalyst than the central benzene ring. publish.csiro.au If more severe hydrogenation conditions are applied (e.g., 400 lb/sq in for 48 hours at 200°C), further reduction can occur, leading to the formation of 1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline or a complex mixture from molecular breakdown. publish.csiro.au

| Catalyst | Pressure (lb/sq in) | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Raney Nickel | 58 | 20 | 40 | This compound | 80 |

| Raney Nickel | ~1000 | 100 | 24 | 1,2,3,4,7,8,9,10-Octahydro-1,10-phenanthroline | 92 |

Structural Modifications and Derivative Synthesis of 1,2,3,4 Tetrahydro 1,10 Phenanthroline

Substitution Reactions on the 1,2,3,4-Tetrahydro-1,10-phenanthroline Core

Substitution reactions are a primary method for functionalizing the this compound molecule. These reactions allow for the introduction of a wide range of atoms and chemical groups, which can significantly alter the electronic and steric properties of the parent compound.

Halogenation (e.g., C6-Bromination for 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline)

The bromination of this compound (tphen) has been investigated, leading to the formation of 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline. scispace.com This reaction primarily yields the C6-substituted product. scispace.com The bromide salt of this compound can also be isolated from the bromination system. scispace.com The structures of both the brominated compound and its bromide salt have been confirmed through single-crystal X-ray diffraction, revealing that N-H···Br hydrogen bonds are significant in their intermolecular connections. scispace.com

Table 1: Crystal Data for 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline and its Bromide Salt. scispace.com

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | V (ų) |

| 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline | Monoclinic | Pc | 4.6628(8) | 8.7980(15) | 13.1347(19) | 101.342(5) | 2 | 528.31(15) |

| 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline Bromide Salt | Monoclinic | P21/n | 16.6171(16) | 7.8323(8) | 18.6972(18) | 113.597(2) | 4 | 2230.0(4) |

Carbon-Carbon Coupling Reactions (e.g., Dimerization to 6,6'-Bis(this compound), Condensation with Formaldehyde (B43269) to Bis(this compound-6-yl)methane)

The condensation reaction of this compound with formaldehyde results in the formation of a new heterocyclic compound, bis(this compound-6-yl)methane. researchgate.net The synthesis and crystal structure of this compound, along with its p-toluenesulfonate salt, have been reported. researchgate.net

Introduction of Specific Functional Groups (e.g., Furyl-substituted derivatives)

Furyl-substituted derivatives of this compound have been synthesized for the first time utilizing the Povarov reaction with 8-aminoquinolines. researchgate.net This method has also been applied to the synthesis of other tetrahydroquinoline derivatives. researchgate.net

Chiral this compound Systems

The development of chiral this compound systems is a significant area of research, with applications in asymmetric catalysis and medicinal chemistry. This involves the use of asymmetric synthesis approaches to produce enantiomerically pure or enriched compounds.

Asymmetric Synthesis Approaches

Asymmetric synthesis strategies are employed to create chiral tetrahydroquinoline derivatives. For instance, highly enantioselective rhodium-catalyzed asymmetric hydrogenation and Sharpless epoxidation of o-nitrocinnamyl substrates can produce intermediates that are then converted into tetrahydroquinoline derivatives. nih.gov Another approach involves a chiral primary amine-catalyzed asymmetric C-H functionalization to yield tetrahydroquinoline derivatives with high enantioselectivities. researchgate.net

Diastereoselective and Enantioselective Methodologies (e.g., for Octahydro-Phenanthroline Ring Systems)

Stereorandom and diastereoselective syntheses have been developed for a novel 1,2,3,4,4a,5,6,10b-octahydro-1,10-phenanthroline ring system. nih.gov This has allowed for the preparation and isolation of all four diastereomers in high enantiomeric excess. nih.gov Furthermore, diastereoselective intramolecular hetero-Diels-Alder reactions have been utilized in the synthesis of cis-octahydro-14H-benzo[g]quinolino[2,3-a]quinolidines. nih.gov

Formation of Organic Salts of this compound (e.g., Bromide, p-Toluenesulfonate, Oxalate (B1200264), Sulfosalicylate Salts)

The basic nitrogen atoms within the this compound (tphen) scaffold allow for the formation of various organic salts through reactions with appropriate acids. These salts are significant for their crystalline structures and modified physical properties.

Two such organic salts of tphen have been synthesized and structurally characterized: (oaH)(tphenH) and (ssa)(tphenH)·H₂O. researchgate.net In these compounds, tphen is protonated to form the tphenH⁺ cation. researchgate.net The synthesis of these salts involves the reaction of tphen with oxalic acid (oaH₂) and 5-sulfosalicylic acid (ssaH), respectively. researchgate.net While both resulting compounds contain the tphenH⁺ cation, they exhibit different crystal packing models. In the oxalate salt, the cations adopt a cross-stacking arrangement, whereas in the sulfosalicylate salt, they display a herringbone pattern. researchgate.net

The bromination of tphen can yield 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline, and from this reaction system, the corresponding bromide salt can be isolated. researchgate.netscispace.com The crystal structure of the bromide salt of the C6-substituted product has been confirmed by single-crystal X-ray diffraction, revealing the importance of N−H···Br hydrogen bonds in the intermolecular connections. researchgate.netscispace.com

Furthermore, the p-toluenesulfonate salt has been synthesized in the context of a dimeric tphen derivative. researchgate.net A condensation reaction between tphen and formaldehyde produces bis(this compound-6-yl)methane. researchgate.net This new heterocyclic compound can then be reacted with p-toluenesulfonic acid (ptsaH) to form its corresponding p-toluenesulfonate salt. researchgate.netresearchgate.net

Below is a summary of various organic salts derived from this compound and its derivatives.

Table 1: Organic Salts of this compound and its Derivatives

| Parent Compound | Acid Used | Resulting Salt Formula | Crystal Packing / Key Features |

|---|---|---|---|

| This compound (tphen) | Oxalic Acid (oaH₂) | (oaH)(tphenH) | tphenH⁺ cations show a cross-stacking packing model. researchgate.net |

| This compound (tphen) | 5-Sulfosalicylic Acid (ssaH) | (ssa)(tphenH)·H₂O | tphenH⁺ cations display a herringbone packing model. researchgate.net |

| 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline | Hydrobromic Acid (HBr) | C₁₂H₁₀BrN₂·HBr | N−H···Br hydrogen bonds are crucial for intermolecular connection. researchgate.netscispace.com |

Complex 1,2,3,4,4a,5,6,10b-Octahydro-1,10-phenanthroline Ring Systems

The synthesis of more saturated and structurally complex derivatives, such as the 1,2,3,4,4a,5,6,10b-octahydro-1,10-phenanthroline ring system, has been accomplished. nih.gov Research in this area has led to the development of both stereorandom and diastereoselective synthetic routes to this novel tricyclic structure. nih.gov

Through these synthetic efforts, derivatives of all four possible diastereomers of the octahydro-1,10-phenanthroline system have been successfully prepared and isolated. nih.gov The isolation of these pure enantiomers in greater than 98% enantiomeric excess has allowed for detailed investigation into the stereochemical requirements for specific biological activities. nih.gov The synthesis provides a platform for comparing the properties of the different absolute and relative configurations of this complex heterocyclic system. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,10-Phenanthroline (B135089) |

| 1,2,3,4,4a,5,6,10b-Octahydro-1,10-phenanthroline |

| 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline |

| Bis(this compound-6-yl)methane |

| Oxalic acid |

| 5-Sulfosalicylic acid |

| p-Toluenesulfonic acid |

| Hydrobromic acid |

Coordination Chemistry of 1,2,3,4 Tetrahydro 1,10 Phenanthroline Ligands

Transition Metal Complexation with 1,2,3,4-Tetrahydro-1,10-phenanthroline

The complexation of this compound with transition metals is a subject of interest for applications in catalysis and materials science. The ligand's unique combination of a rigid phenanthroline backbone and a flexible, hydrogenated pyridine (B92270) ring allows for the formation of complexes with distinct structural and electronic properties compared to those of the fully aromatic 1,10-phenanthroline (B135089).

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the corresponding ligand with a suitable metal precursor in an appropriate solvent. Characterization is typically carried out using a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate the coordination geometry and bonding characteristics.

Research has demonstrated the successful synthesis and characterization of zirconium and hafnium complexes utilizing derivatives of 1,2,3,4-tetrahydro nih.govresearchgate.netphenanthroline. These complexes have been explored as post-metallocene catalysts for olefin polymerization.

The synthesis of tribenzyl zirconium and hafnium complexes involves the treatment of 2,9-substituted-1,2,3,4-tetrahydro nih.govresearchgate.netphenanthrolines with the corresponding metal tetrabenzyl precursors, M(CH₂Ph)₄. nih.gov This reaction yields complexes with the general formula LZr(CH₂Ph)₃ and LHf(CH₂Ph)₃, where L is the deprotonated tetrahydrophenanthroline ligand. nih.gov

Furthermore, a series of [Namido,N,Caryl]HfMe₂-type post-metallocene complexes bearing a tetrahydrophenanthroline framework have been prepared. unife.it The structures of these hafnium complexes have been unequivocally confirmed by X-ray crystallography. unife.it For instance, a dark red solid compound of a hafnium complex with 2-butyl-9-phenyl-1,2,3,4-tetrahydro-1,10-phenanthroline was obtained in high yield, and its structure was determined by single-crystal X-ray crystallography after recrystallization. uctm.edu

Table 1: Selected Synthesized Zirconium and Hafnium Complexes with 1,2,3,4-Tetrahydro nih.govresearchgate.netphenanthroline Derivatives

| Complex | Metal (M) | Ligand (L) | Formula | Reference |

| 18 | Zr | 2,9-Me₂-C₁₂NH₉N | LZr(CH₂Ph)₃ | nih.gov |

| 19 | Zr | 2,9-nBu₂-C₁₂NH₉N | LZr(CH₂Ph)₃ | nih.gov |

| 20 | Hf | 2,9-Me₂-C₁₂NH₉N | LHf(CH₂Ph)₃ | nih.gov |

| 21 | Hf | 2,9-nBu₂-C₁₂NH₉N | LHf(CH₂Ph)₃ | nih.gov |

| 22 | Hf | 2,9-iPr₂-C₁₂NH₉N | LHf(CH₂Ph)₃ | nih.gov |

| 11 | Hf | 2-butyl-9-phenyl-1,2,3,4-tetrahydro-1,10-phenanthroline | [Namido,N,Caryl]HfMe₂ | uctm.edu |

Data sourced from Dalton Transactions, 2013 and Polymers, 2019.

The structural elucidation of these complexes, particularly through X-ray crystallography, provides valuable insights into the coordination environment of the metal center and the bonding mode of the tetrahydrophenanthroline ligand.

While the coordination chemistry of the parent 1,10-phenanthroline with copper is well-established, forming a wide range of complexes with diverse applications, detailed information on the synthesis and structural characterization of copper complexes specifically with this compound is not extensively available in the reviewed literature. researchgate.netresearchgate.netnih.govnih.gov The research on copper complexes with phenanthroline derivatives has largely focused on the fully aromatic system and its substituted analogs. researchgate.netresearchgate.netnih.govnih.gov

Similar to copper, the coordination chemistry of palladium with 1,10-phenanthroline is a mature field of study, with numerous reports on the synthesis, structure, and catalytic applications of Pd(II)-phenanthroline complexes. nih.govresearchgate.net However, specific studies detailing the synthesis and structural characterization of palladium complexes with this compound are scarce in the available literature. The focus has remained on the versatile reactivity of the fully aromatic phenanthroline ligand in palladium catalysis. nih.govuctm.eduresearchgate.net

The coordination chemistry of iridium with 1,10-phenanthroline and its derivatives has garnered significant attention, particularly in the context of photoluminescent materials and catalysis. researchgate.netunife.itmdpi.comrsc.org A convenient synthetic strategy for a series of [Ir(pp)₃]³⁺ complexes, where pp represents phenanthroline or its methylated derivatives, has been reported. researchgate.net However, the literature specifically detailing the synthesis and structural characterization of iridium complexes with this compound is not readily found.

The design of ligands with specific metal ion binding affinity is a cornerstone of coordination chemistry. The modification of the 1,10-phenanthroline scaffold, such as through hydrogenation to form this compound, introduces significant changes that affect its binding properties.

The hydrogenation of one of the pyridine rings in 1,10-phenanthroline to form the tetrahydro- derivative has several key consequences for its coordination behavior:

Increased Flexibility: The sp³-hybridized carbon atoms in the hydrogenated ring introduce a degree of conformational flexibility that is absent in the rigid, planar 1,10-phenanthroline. This flexibility can allow the ligand to adapt to the preferred coordination geometries of different metal ions.

Altered Electronic Properties: The loss of aromaticity in one ring changes the electronic nature of the ligand. The nitrogen atom in the hydrogenated ring becomes a more basic, amine-type donor, while the nitrogen in the aromatic pyridine ring retains its characteristic properties. This creates a "harder" N-donor site in the saturated portion of the ligand, which, according to Hard and Soft Acid and Base (HSAB) theory, would favor coordination with harder metal ions.

Steric Effects: The introduction of substituents on the tetrahydro- portion of the ligand can create steric hindrance that influences the coordination number and geometry of the resulting metal complex. This is a common strategy to control the reactivity of the metal center, for example, in catalytic applications. wikipedia.org

Based on the available data for Zirconium and Hafnium complexes, the tetrahydrophenanthroline ligand acts as a bidentate N,N'-donor, forming stable complexes. nih.govunife.it The design of these ligands with bulky substituents at the 2 and 9 positions has been shown to be a successful strategy for creating active post-metallocene catalysts. nih.govunife.it The steric bulk around the metal center, controlled by the ligand design, plays a crucial role in the catalytic activity and the properties of the resulting polymers.

Information on "this compound" is Not Available

Following a comprehensive search for scientific literature and data, no specific information was found regarding the coordination chemistry of the compound This compound , particularly in the context of the requested outline (f-element coordination, separation properties, and specific N-donor characteristics).

The conducted searches yielded extensive results for the parent aromatic compound, 1,10-phenanthroline , and its various substituted derivatives. This body of research is rich with details on lanthanide and actinide complexation, selective separation strategies for f-elements, and the influence of different functional groups on coordination behavior. rsc.orgchim.itnih.govnih.govresearchgate.netnih.govresearchgate.net

However, it is crucial to note that the chemistry of 1,10-phenanthroline cannot be used to describe this compound. The "tetrahydro" designation indicates that one of the two heterocyclic rings is partially saturated (hydrogenated). This structural modification fundamentally alters the electronic and geometric properties of the molecule:

Aromaticity and Rigidity: 1,10-phenanthroline is a rigid, planar, and fully aromatic ligand. rsc.org The partial saturation in the "tetrahydro" version would break this planarity and rigidity, introducing significant conformational flexibility.

Donor Atoms: In 1,10-phenanthroline, both nitrogen atoms are sp²-hybridized parts of a pyridine-like ring. In this compound, one nitrogen would remain part of a pyridine ring, while the other would become a secondary amine (sp³-hybridized) within a non-aromatic, piperidine-like ring. This difference in hybridization and chemical environment would lead to vastly different metal-ligand bonding characteristics.

Due to these significant structural and chemical differences, applying data from 1,10-phenanthroline to its tetrahydro derivative would be scientifically inaccurate. As no research detailing the synthesis, complexation, or application of this compound in the specified areas could be located, it is not possible to generate the requested article with scientific accuracy and adherence to the provided outline.

Catalytic Applications of 1,2,3,4 Tetrahydro 1,10 Phenanthroline and Its Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, benefits from the high activity and selectivity that can be achieved with molecular catalysts. Complexes of 1,2,3,4-tetrahydro-1,10-phenanthroline have been investigated in several important organic transformations.

Olefin Polymerization mediated by Zirconium and Hafnium Complexes

Zirconium (Zr) and Hafnium (Hf) complexes featuring derivatives of this compound have been synthesized and evaluated as post-metallocene catalysts for olefin polymerization. researchgate.netresearchgate.net The treatment of substituted 1,2,3,4-tetrahydro-1,10-phenanthrolines with metal precursors like M(CH₂Ph)₄ (where M = Zr or Hf) yields tribenzyl metal complexes. researchgate.netresearchgate.net These complexes, when activated with a cocatalyst, show significant activity in ethylene (B1197577) polymerization.

Specifically, tribenzyl zirconium complexes such as [LZr(CH₂Ph)₃] (where L is a substituted this compound ligand) and their hafnium analogues have been prepared. researchgate.netresearchgate.net Research has shown that hafnium complexes bearing a tetrahydrophenanthroline framework can be synthesized and their structures confirmed by X-ray crystallography. mdpi.com These post-metallocene catalysts demonstrate unique performance characteristics. researchgate.netmdpi.com For instance, certain zirconium complexes based on related octahydro sci-hub.ruacs.orgphenanthroline ligands have proven to be potent catalysts for producing low-molecular-weight polyethylene (B3416737), achieving activities as high as 74 x 10⁶ g per mole of Zr per hour at approximately 120 °C. researchgate.net Hafnium amidoquinoline complexes have also been noted for their high activity and their ability to produce polymers with ultrahigh molecular weight. sci-hub.ru

| Catalyst/Ligand System | Metal | Cocatalyst | Temperature (°C) | Activity ( g/mol ·h) | Polymer Mn ( g/mol ) | Ref |

| LZrCl₂(THF)₂ (L = 2,9-H₂-C₁₂H₁₂N₂) | Zr | MAO | ~120 | 74 x 10⁶ | ~5000 | researchgate.net |

| (η⁴-LAlMe₂)ZrCl₂(Me) | Zr | MAO | ~120 | 74 x 10⁶ | ~5000 | researchgate.net |

| Imino–amido Hf Complex | Hf | Not Specified | 140 | 1.04 x 10⁶ | Ultrahigh | sci-hub.ru |

Note: The table includes data for closely related octahydro- and tetrahydro-phenanthroline derivatives to illustrate the catalytic potential of this class of ligands.

Transfer Hydrogenation Reactions

In the context of transfer hydrogenation, this compound is frequently the product resulting from the selective reduction of one of the pyridine (B92270) rings of 1,10-phenanthroline (B135089). acs.org This transformation is of significant interest, and various catalytic systems have been developed to achieve it with high efficiency.

The hydrogenation can be catalyzed by different metals and reagents. For example, copper-catalyzed transfer hydrogenation using an oxazaborolidine complex has been reported to successfully reduce a range of N-heteroaromatics, including 1,10-phenanthroline. acs.org Another approach involves using Hantzsch ester as the hydrogen source, promoted by a halogen-bonding catalyst, which reduces 1,10-phenanthroline to its tetrahydro derivative. acs.org Furthermore, heterogeneous iron catalysts have been shown to selectively hydrogenate 1,10-phenanthroline. uni-bayreuth.de A metal-free method utilizing hexamethylphosphoramide (B148902) (HMPA) as a catalyst with trichlorosilane (B8805176) as the hydrogen source also yields this compound. mdpi.com

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Reference |

| 1,10-phenanthroline | Cu(ClO₄)₂·6H₂O / Oxazaborolidine | BH₃·THF / Ethanolamine | 65 | acs.org |

| 1,10-phenanthroline | Imidazolium (Halogen-Bond Donor) | Hantzsch Ester | High | acs.org |

| 1,10-phenanthroline | HMPA | Trichlorosilane | Not specified | mdpi.com |

| 1,10-phenanthroline | Heterogeneous Iron Catalyst | H₂ | Good | uni-bayreuth.de |

Atom-Transfer Radical Cyclization (ATRC)

Based on the available scientific literature, the application of this compound or its complexes as catalysts specifically for atom-transfer radical cyclization (ATRC) reactions is not well-documented. This catalytic role is more commonly associated with its fully aromatic analogue, 1,10-phenanthroline, particularly in copper-catalyzed systems.

Enantioselective Catalysis utilizing Chiral Derivatives

The development of chiral ligands is fundamental to asymmetric catalysis. The synthesis of chiral derivatives of hydrogenated phenanthrolines represents a critical step toward their use as enantioselective catalysts. A significant advancement in this area is the Brønsted acid-catalyzed asymmetric reduction of 2- and 2,9-substituted 1,10-phenanthrolines. sci-hub.ru This method provides access to chiral octahydro- and tetrahydro-phenanthrolines with good to excellent levels of enantiomeric purity. sci-hub.ru

The reaction typically employs a chiral phosphoric acid derivative as the catalyst and a Hantzsch ester as the hydrogen source. sci-hub.ru The steric and electronic properties of the substituents on the phenanthroline ring influence both the yield and the enantioselectivity of the reduction. sci-hub.ru For instance, reducing 2,9-dimethyl-1,10-phenanthroline with a specific chiral Brønsted acid catalyst resulted in the corresponding octahydro- derivative with 99% enantiomeric excess (ee). sci-hub.ru The synthesis of these enantioenriched building blocks is the foundational step for their future application in creating chiral metal complexes for asymmetric transformations. sci-hub.ruacs.org

| Substrate (Substituents on 1,10-phenanthroline) | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

| 2-Me | Phosphorodiamidic Acid | 7,8,9,10-Octahydrophenanthroline | 54 | 83 | sci-hub.ru |

| 2-n-Bu | Phosphorodiamidic Acid | 7,8,9,10-Octahydrophenanthroline | 54 | 78 | sci-hub.ru |

| 2-Ph | Phosphorodiamidic Acid | 7,8,9,10-Octahydrophenanthroline | 11 | 95 | sci-hub.ru |

| 2,9-Me₂ | Phosphorodiamidic Acid | 7,8,9,10-Octahydrophenanthroline | 72 | 99 | sci-hub.ru |

| 2,9-n-Bu₂ | Phosphorodiamidic Acid | 7,8,9,10-Octahydrophenanthroline | 88 | 99 | sci-hub.ru |

| 2,9-Ph₂ | Phosphorodiamidic Acid | 1,2,3,4-Tetrahydrophenanthroline | 81 | 25 | sci-hub.ru |

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as ease of separation and recyclability. While the immobilization of ligands is a common strategy to heterogenize homogeneous catalysts, research into such systems for this compound is still emerging.

Immobilized Catalyst Systems (e.g., on Silica (B1680970), Alumina)

The direct immobilization of this compound or its metal complexes onto inorganic supports like silica (SiO₂) or alumina (B75360) (Al₂O₃) is not extensively reported in the searched literature. However, related research provides context for this area. For instance, the synthesis of this compound itself has been achieved using a heterogeneous catalyst system, specifically silica-supported palladium nanoparticles (Pd/SiO₂). researchgate.net In this case, the supported material catalyzes the hydrogenation of 1,10-phenanthroline to produce the desired tetrahydro- derivative. researchgate.net

Other research has explored creating new materials from this compound, such as the condensation reaction of this compound with formaldehyde (B43269) to yield bis(this compound-6-yl)methane. researchgate.netresearchgate.net Such reactions could potentially be used to create polymer-supported ligands, representing an alternative route to heterogeneous catalysts.

Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on the specific catalytic applications of This compound within the requested framework.

Extensive searches for the use of this compound and its complexes in the specified areas have yielded the following observations:

Electrocatalytic Processes:Research into the electrocatalytic applications of phenanthroline compounds is extensive; however, it does not specifically address this compound for the reactions outlined.

Ethanol (B145695) Oxidation:No specific research papers or data were identified that investigate the use of this compound or its complexes as catalysts for ethanol oxidation.

The majority of the available literature on this compound (tphen) centers on its synthesis, often via the catalytic hydrogenation of 1,10-phenanthroline, and its structural characterization through methods like X-ray diffraction. researchgate.net

Due to the lack of specific research findings on the catalytic applications of this compound in the requested areas, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.

Advanced Applications and Functional Materials Incorporating 1,2,3,4 Tetrahydro 1,10 Phenanthroline

Materials Science Applications

The partially saturated pyridine (B92270) ring in 1,2,3,4-tetrahydro-1,10-phenanthroline imparts distinct electronic and structural properties compared to its fully aromatic analogue, 1,10-phenanthroline (B135089). These characteristics have been harnessed in several areas of materials science.

Research has indicated the potential of this compound and its derivatives as fluorescent dyes and acid-base indicators. iosrjournals.org In its neutral form, tphen and its dimethyl substitutes exhibit a bright yellow color accompanied by green fluorescence. iosrjournals.org Upon protonation to its ionic form, a distinct color change to red is observed. iosrjournals.org This pH-dependent chromatic and fluorescent behavior underscores its utility as a visual indicator.

However, the inherent nature of tphen as a yellow oil at room temperature, coupled with its limited thermal stability and leach resistance, poses challenges for its direct application in high-performance organic dyes. iosrjournals.org To overcome these limitations, researchers have focused on creating derivatives with higher molecular weights and melting points. One such strategy involves the organic modification at the C6 position of the tphen molecule. iosrjournals.org

A notable example is the organic salt of tphen, which demonstrates intriguing water/humidity-induced fluorescence switching capabilities at room temperature. This material can reversibly change its fluorescent color between blue, cyan, and violet depending on the relative humidity or the amount of water added.

| Compound/Derivative | Form | Observed Color/Fluorescence | Conditions |

| This compound (tphen) & Dimethyl Substitutes | Neutral | Bright yellow with green fluorescence | - |

| This compound (tphen) & Dimethyl Substitutes | Ionic | Red | Protonated |

| Organic salt of tphen | Solid | Reversible fluorescence: Blue, Cyan, Violet | Changes in relative humidity/water content |

There is currently no available research data specifically detailing the integration of this compound into photosensitive materials.

The structure of this compound and its derivatives facilitates the formation of complex supramolecular architectures through non-covalent interactions. These interactions are fundamental to molecular recognition and the self-assembly of novel materials.

The protonated form of tphen, the tphenH⁺ cation, has been shown to form distinct crystal structures depending on the counter-anion. For instance, with an oxalate (B1200264) anion, the tphenH⁺ cations adopt a cross-stacking packing model. researchgate.net In contrast, when paired with a 5-sulfosalicylate anion, they arrange in a herringbone pattern. researchgate.net These different packing arrangements highlight the role of the counter-ion in directing the supramolecular assembly.

Furthermore, derivatives of tphen, such as 6,6'-bis(this compound), self-assemble through weak intermolecular forces. In the solid state, adjacent molecules of this dimer are connected by weak C−H···N hydrogen bonds, leading to the formation of a two-dimensional supramolecular layer. iosrjournals.org

Halogen bonding has also been identified as a key interaction in the molecular recognition and self-assembly processes involving tphen. ntu.edu.sgacs.orgntu.edu.sg This highly directional interaction can be utilized to control the formation of larger, ordered structures.

| tphen Derivative | Interacting Species | Supramolecular Interaction | Resulting Structure/Packing Model |

| (tphenH)⁺ | Oxalate anion | Ionic interaction | Cross-stacking packing model |

| (tphenH)⁺ | 5-Sulfosalicylate anion | Ionic interaction | Herringbone packing model |

| 6,6'-bis(this compound) | Adjacent molecules | C−H···N hydrogen bonds | 2D supramolecular layer |

| This compound | Halogen bond donors | Halogen bonding | Controlled self-assembly |

Specific research on the application of this compound in helical polymerization is not available in the current literature.

While some derivatives of 1,10-phenanthroline have been investigated for their non-linear optical properties, there is no specific information available regarding the NLO applications of this compound.

Chemical Sensing and Detection

The responsive nature of this compound derivatives to their chemical environment makes them promising candidates for chemical sensing applications.

As mentioned previously, the distinct color change of tphen and its dimethyl substitutes between their neutral (yellow with green fluorescence) and ionic (red) forms serves as a basis for their use as acid-base indicators. iosrjournals.org This property allows for the visual detection of pH changes in a solution.

Furthermore, the water/humidity-induced fluorescence switching of an organic salt of tphen provides a clear mechanism for sensing the presence of water. The reversible change in fluorescent color between blue, cyan, and violet allows for the qualitative and potentially quantitative detection of moisture levels. While the parent compound 1,10-phenanthroline has been used to modify electrodes for the electrochemical speciation analysis of metal ions like iron, specific studies on the use of this compound in this context are not yet available. researchgate.net

Metal Ion Chemosensors

Derivatives of 1,10-phenanthroline are widely employed as chemosensors for the detection of various metal ions. rsc.org The core principle behind their function lies in the nitrogen atoms within the phenanthroline structure, which can coordinate with metal ions. researchgate.net This interaction leads to a detectable signal, such as a change in color (colorimetric sensor) or a change in electrical potential (potentiometric sensor). chemicalbook.com

The design of these chemosensors often involves modifying the 1,10-phenanthroline backbone to enhance selectivity and sensitivity for specific metal ions. For instance, tailor-made amidic functionalities based on the 1,10-phenanthroline unit have been shown to produce differential absorption changes with specific metal ions like Cd²⁺, Zn²⁺, and Cu²⁺. researchgate.net The chelation of metal ions by the phenanthroline moiety is a key mechanism in the functioning of these sensors. nih.gov For example, the well-known complex ferroin, which is an iron(II) complex of 1,10-phenanthroline, is used for the photometric determination of Fe(II). wikipedia.orglibretexts.org

Researchers have developed various 1,10-phenanthroline-based sensors, and their performance is often characterized by parameters such as the limit of detection (LOD) and the binding constant with the target metal ion.

Table 1: Examples of 1,10-Phenanthroline Based Metal Ion Chemosensors (Note: The following data pertains to 1,10-phenanthroline derivatives, not specifically this compound)

| Sensor (Derivative of 1,10-phenanthroline) | Target Metal Ion | Detection Method | Limit of Detection (LOD) | Reference |

| Amidic functionality based on 1,10-phenanthroline | Cd²⁺, Zn²⁺, Cu²⁺ | Absorption changes | Not Specified | researchgate.net |

| 1,10-phenanthroline | Fe(II) | Photometric | Not Specified | wikipedia.orglibretexts.org |

Luminescent Sensors

The inherent luminescent properties of 1,10-phenanthroline and its derivatives make them excellent candidates for the development of luminescent sensors. rsc.org These sensors operate on the principle of fluorescence or phosphorescence quenching or enhancement upon binding to a metal ion. The rigid and planar structure of the phenanthroline core contributes to its favorable photophysical properties. rsc.org

Derivatization of the 1,10-phenanthroline scaffold allows for the fine-tuning of its luminescent properties and selectivity towards specific analytes. rsc.org For example, europium complexes with 1,10-phenanthroline and β-diketonate ligands have been shown to exhibit strong luminescence. nih.gov The 1,10-phenanthroline ligand in these complexes acts as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light. nih.gov

The interaction of these luminescent probes with metal ions can lead to a significant change in their emission spectra, which forms the basis for detection. For instance, a nitrogen-doped nanographene molecule incorporating a 1,10-phenanthroline unit, Tetrabenzo[b,de,gh,j] chim.itnih.govphenanthroline (TB(phen)), has been developed for the selective sensing of transition metal cations like Zn²⁺, Zr⁴⁺, and Cd²⁺ through fluorescence enhancement. rsc.org

Table 2: Examples of 1,10-Phenanthroline Based Luminescent Sensors (Note: The following data pertains to 1,10-phenanthroline derivatives, not specifically this compound)

| Sensor (Derivative of 1,10-phenanthroline) | Target Analyte | Principle of Detection | Key Finding | Reference |

| [Eu(hfa)₃(1,10-phenanthroline)] | - | Luminescence | Strong luminescent properties | nih.gov |

| [Eu(tta)₃(1,10-phenanthroline)] | - | Luminescence | Characterized by a large second-order NLO response | nih.gov |

| Tetrabenzo[b,de,gh,j] chim.itnih.govphenanthroline (TB(phen)) | Zn²⁺, Zr⁴⁺, Cd²⁺, Protons | Fluorescence enhancement | Selective metal cation and proton fluorophore | rsc.org |

While the direct application of This compound in these advanced sensor technologies is not evident from the current body of literature, the extensive research on the broader 1,10-phenanthroline family suggests a rich chemical platform. The hydrogenation of the phenanthroline ring system to form the tetrahydro- derivative would alter its electronic and steric properties, which could potentially lead to novel sensing capabilities. Further research would be necessary to explore and characterize the specific properties of this compound and its potential as a building block for new chemosensors and luminescent materials.

Theoretical and Computational Studies of 1,2,3,4 Tetrahydro 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of molecules like 1,2,3,4-Tetrahydro-1,10-phenanthroline. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

The electronic structure of phenanthroline-based systems has also been extensively studied using DFT. These studies provide information about the distribution of electrons within the molecule, including the energies and shapes of molecular orbitals (HOMO and LUMO). For instance, in related phenanthroline complexes, DFT has been used to analyze the electronic density distribution, which is crucial for understanding how these molecules interact with other species. tu-clausthal.de The choice of functional and basis set, such as B3LYP/6-31G(d,p) or ωb97xd/6-31+G(d,p), is critical for obtaining accurate electronic structure information. nih.gov

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of organic molecules. nih.gov |

| DFT | PBE0 | 6-311G(d) | Geometry optimization and relative energies of conformers. nih.gov |

| DFT | ωB97XD | 6-31+G(d,p) | Accurate geometry and electronic structure, especially for systems with non-covalent interactions. nih.gov |

DFT methods are instrumental in calculating the energetic changes that occur when this compound or its parent compound, 1,10-phenanthroline (B135089), forms complexes with metal ions or other molecules. The complexation energy, which is the energy released upon the formation of a complex from its constituent molecules, can be accurately predicted. For example, studies on the complexation of 1,10-phenanthroline derivatives with DNA have utilized DFT to calculate interaction energies. nih.gov

Enthalpy calculations, which account for the heat change in a reaction at constant pressure, are also performed using DFT. These calculations are crucial for understanding the thermodynamics of complex formation. For instance, the enthalpy changes associated with charge-transfer complex formation involving 1,10-phenanthroline have been investigated, providing insights into the stability of these complexes. ijarse.com

Charge transfer is a key process in many chemical and biological reactions involving phenanthroline derivatives. DFT calculations can quantify the amount of charge transferred between a donor and an acceptor molecule upon complexation. Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with DFT to study charge transfer interactions. nih.gov For instance, in charge-transfer complexes of 1,10-phenanthroline, spectroscopic studies combined with theoretical calculations have indicated a transfer of charge from the donor to the acceptor molecule. ijarse.comcibtech.org This is often evidenced by changes in the vibrational spectra of the complex compared to the individual molecules. ijarse.com

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign the observed spectral bands to specific atomic motions. A complete assignment of the vibrational spectra of 1,10-phenanthroline has been achieved using DFT calculations, which showed good agreement with experimental data. researchgate.netjst.go.jp Similar computational approaches have been applied to derivatives like 1,10-phenanthroline-5,6-dione (B1662461) to assign its Raman active modes. nih.gov These analyses are crucial for understanding the structural and bonding characteristics of these molecules.

| Vibrational Mode | Calculated Frequency (BP86) researchgate.net | Experimental Frequency (Solid) researchgate.net | Assignment |

|---|---|---|---|

| ν(C-H) | 3060-3080 | 3050-3070 | C-H stretching |

| Ring stretching | 1583, 1534 | 1585, 1540 | C=C and C=N stretching in the aromatic rings |

| δ(C-H) in-plane | 1125-1250 | 1140-1220 | In-plane C-H bending |

| γ(C-H) out-of-plane | 700-900 | 730-850 | Out-of-plane C-H bending |

DFT can be used to predict the reactivity and selectivity of molecules like this compound. By calculating various reactivity descriptors, such as Fukui functions and local softness, one can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov This information is invaluable for understanding and predicting the outcome of chemical reactions. For example, in the context of catalysis, understanding the selectivity of phenanthroline-based catalysts is crucial for designing efficient synthetic routes. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govuantwerpen.be MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to study conformational changes, solvent effects, and the dynamics of interactions between molecules.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR)

No specific studies on the theoretical prediction of UV-Vis or NMR spectra for this compound were found. While computational prediction of spectroscopic properties is a well-established field for related compounds like 1,10-phenanthroline and tetrahydroquinolines, ijcrt.orgmdpi.comresearchgate.netrsc.org dedicated research on the target molecule is not available in the searched results.

Solvent Effects Modeling (e.g., Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM))

Information regarding the modeling of solvent effects on this compound using methods like IEF-PCM is not available in the provided search results. This method is a standard approach for evaluating solvent effects in computational chemistry, but its application to this specific compound has not been documented in the located sources. nih.govijcce.ac.irgaussian.com

Non-Linear Optical Properties Calculations

No data or research articles were found concerning the calculation of non-linear optical (NLO) properties for this compound. While the NLO properties of other phenanthroline-based systems have been a subject of interest, similar investigations for the tetrahydro- derivative are absent from the available literature.

Analytical and Spectroscopic Characterization Techniques

X-ray Diffraction (XRD)

X-ray diffraction techniques are paramount in determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering unambiguous proof of molecular structure.

Single Crystal X-ray Diffraction for Structural Elucidation

The crystal structures of two organic salts of 1,2,3,4-tetrahydro-1,10-phenanthroline (tphen), namely (oaH)(tphenH) and (ssa)(tphenH)·H₂O (where oaH₂ is oxalic acid and ssaH is 5-sulfosalicylic acid), have been characterized. In both salts, the tphen moiety is protonated to form the tphenH⁺ cation. However, the crystal packing differs between the two, with a cross-stacking model observed in the oxalate (B1200264) salt and a herringbone packing in the sulfosalicylate salt. nih.gov

Furthermore, the synthesis and crystal structure of 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline and its bromide salt have been reported, confirming the C6 position as the primary site of bromination. nih.gov The investigation of these structures highlights the role of N-H···Br hydrogen bonds in their intermolecular connections. nih.gov

A condensation product, bis(this compound-6-yl) methane, and its p-toluenesulfonate salt have also been synthesized and their crystal structures determined by X-ray diffraction, further demonstrating the reactivity at the C6 position. researchgate.net

Table 1: Crystallographic Data for 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline (1) and its Bromide Salt (2)

| Parameter | Compound 1 (C₁₂H₁₁BrN₂) | Compound 2 (C₁₂H₁₂Br₂N₂) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pc | P2₁/n |

| a (Å) | 4.6628(8) | 16.6171(16) |

| b (Å) | 8.7980(15) | 7.8323(8) |

| c (Å) | 13.1347(19) | 18.6972(18) |

| β (°) | 101.342(5) | 113.597(2) |

| V (ų) | 528.31(15) | 2230.0(4) |

| Z | 2 | 4 |

Data sourced from a study on the bromination of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Specific ¹H NMR spectral data for this compound could not be located in the reviewed scientific literature. The available data primarily focuses on the parent aromatic compound, 1,10-phenanthroline (B135089), and its various other derivatives.

¹³C NMR Spectroscopy

Detailed ¹³C NMR spectral data for this compound is not available in the surveyed literature. Characterization data predominantly pertains to the fully aromatic 1,10-phenanthroline or its substituted, non-hydrogenated analogues.

Heteronuclear NMR (e.g., ¹⁵N CP/MAS NMR, ³¹P NMR, ¹⁹F NMR)

No specific information regarding the heteronuclear NMR characterization of this compound was found in the available research.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Specific mass spectral data (MS, HRMS, or GC-MS) for this compound could not be identified in the reviewed literature. However, GC-MS data is available for a related, more saturated derivative, 1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline. The mass spectrum of this compound shows a top peak at m/z 188, a second highest at m/z 187, and a third highest at m/z 159.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Detailed experimental data regarding the electronic absorption (UV-Vis) and emission (luminescence) properties of this compound are not extensively available in the surveyed scientific literature. The partial hydrogenation of one of the aromatic rings in the 1,10-phenanthroline structure is expected to significantly alter the electronic transitions compared to the fully aromatic parent compound.

Further research is required to fully characterize the UV-Vis absorption and luminescence spectra of this compound.

Table 1: Electronic Absorption and Emission Data for this compound

| Parameter | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maximum (nm) | Quantum Yield (Φ) |

|---|

| Data | Not Available | Not Available | Not Available | Not Available |

Electrochemical Methods (e.g., Voltammetry, Spectroelectrochemistry)

Comprehensive studies on the electrochemical behavior of this compound, including techniques such as voltammetry and spectroelectrochemistry, are not well-documented in the available literature. The electrochemical properties would be influenced by the presence of the redox-active nitrogen atoms and the modified electronic structure due to partial hydrogenation.

The aliphatic portion of the molecule is electrochemically inactive under typical conditions, while the aromatic part containing the diimine functionality could undergo redox processes. However, without experimental data, the specific oxidation and reduction potentials remain undetermined.

Table 2: Electrochemical Data for this compound

| Method | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|

| Voltammetry | Not Available | Not Available |

| Spectroelectrochemistry | Not Available | Not Available |

Infrared (FT-IR) Spectroscopy

The infrared spectrum of this compound has been referenced in the literature, confirming its characterization by this technique. researchgate.net The spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features, which include a hydrogenated heterocyclic ring and an aromatic pyridine (B92270) ring.

Key expected vibrational modes include:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ due to the secondary amine in the tetrahydro- portion of the molecule.

C-H Stretching: Aliphatic C-H stretching vibrations from the saturated ring are expected between 2850 and 3000 cm⁻¹. Aromatic C-H stretching bands would appear above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the aromatic pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the aliphatic portion would be present in the fingerprint region.

The precise frequencies of these bands provide a valuable fingerprint for the identification and structural elucidation of the compound.

Table 3: Characteristic FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | 3200-3400 | Stretching vibration of the secondary amine. |

| Aromatic C-H | >3000 | Stretching vibrations of C-H bonds on the pyridine ring. |

| Aliphatic C-H | 2850-3000 | Stretching vibrations of C-H bonds on the hydrogenated ring. |

| C=N, C=C | 1400-1600 | Aromatic ring stretching vibrations. |

Future Research Directions and Perspectives

Innovations in Green Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes to 1,2,3,4-Tetrahydro-1,10-phenanthroline is a primary area for future research. Current methods often rely on the catalytic hydrogenation of 1,10-phenanthroline (B135089), which may involve harsh conditions or expensive and scarce noble metal catalysts.

Future innovations are expected to focus on several key areas:

Catalytic Hydrogenation with Earth-Abundant Metals: A significant push will be towards replacing precious metal catalysts (like platinum and palladium) with catalysts based on earth-abundant and inexpensive metals such as iron, cobalt, and nickel. magtech.com.cn The design of complexes of these metals with specific 1,10-phenanthroline-type ligands has already shown promise in various catalytic reactions and could be adapted for selective hydrogenation. magtech.com.cn

Electrocatalytic and Photocatalytic Hydrogenation: Research into electrocatalytic and photocatalytic methods for the reduction of the phenanthroline core offers a promising green alternative. These methods can often be performed under milder conditions, using electricity or light as the driving force and water as a proton source, thereby reducing the need for high-pressure hydrogen gas.

Biocatalytic Approaches: The exploration of enzymatic or whole-cell biocatalytic systems for the selective reduction of one of the aromatic rings of 1,10-phenanthroline represents a frontier in green synthesis. While not yet established for this specific compound, the broader field of biocatalysis is rapidly advancing, offering the potential for highly selective and environmentally friendly production routes.

Use of Renewable Reagents and Solvents: Future synthetic strategies will likely incorporate the use of renewable reagents and green solvents to further improve the sustainability of the process. This aligns with the overarching principles of green chemistry to minimize environmental impact throughout the chemical lifecycle.

Advanced Catalyst Design and Immobilization Techniques

The non-planar, flexible structure of this compound, in contrast to the rigid, planar 1,10-phenanthroline, makes it a compelling ligand for the development of novel catalysts. Its unique stereochemistry can influence the coordination geometry around a metal center, potentially leading to catalysts with novel activity and selectivity.

Future research in this area will likely involve:

Synthesis of Novel Organometallic Complexes: There is a vast unexplored space in the synthesis and characterization of organometallic complexes using this compound as a ligand. nih.govwikipedia.org The resulting complexes could find applications in a wide range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. magtech.com.cn

Asymmetric Catalysis: The chiral nature of substituted this compound derivatives could be exploited in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Immobilization on Solid Supports: To enhance the reusability and stability of catalysts based on this compound, significant research will be directed towards their immobilization on various solid supports. acs.orgnih.gov Techniques such as covalent grafting onto polymers, silica (B1680970), or magnetic nanoparticles are being explored for related phenanthroline-based catalysts and can be adapted for the tetrahydro derivative. nih.gov This approach facilitates catalyst separation from the reaction mixture, a key aspect of sustainable chemical processing.

A study on immobilized 1,10-phenanthroline complexes on polystyrene/divinylbenzene resins for Heck reactions revealed that the properties of the support material can significantly influence the catalytic outcome. acs.org This highlights the importance of a systematic approach to the design of immobilized catalysts.

| Support Material | Catalyst Type | Potential Application |

| Polystyrene/Divinylbenzene | Palladium Complex | Cross-coupling reactions |

| Silica | Copper Complex | Click chemistry, Atom Transfer Radical Cyclization |

| Magnetic Nanoparticles (Fe3O4) | Copper Complex | Multi-component reactions |

| Mesoporous Carbon | Metal-free or Metal Complex | Selective metal ion capture, Catalysis |

Exploration of Novel Applications in Functional Materials

The incorporation of the this compound scaffold into functional materials is a promising area with the potential for significant breakthroughs. The unique combination of a flexible, saturated ring and a rigid, aromatic portion can impart interesting properties to polymers and other materials.

Future research directions include:

Luminescent Materials: While 1,10-phenanthroline and its derivatives are well-known for their use in luminescent metal complexes, the photophysical properties of complexes with this compound are largely unexplored. chim.itnih.gov Research into the synthesis of luminescent complexes with lanthanide and transition metals could lead to new materials for applications in sensing, imaging, and lighting.

Polymer Science: The integration of this compound as a monomer or a functional group in polymers could lead to materials with novel thermal, mechanical, and coordination properties. researchgate.net These functional polymers could be used in areas such as gas separation membranes, stimuli-responsive materials, and as supports for catalysts.

Metal-Organic Frameworks (MOFs): The use of functionalized this compound derivatives as building blocks for MOFs could result in materials with unique pore structures and functionalities. chemicalbook.com Such MOFs could have applications in gas storage, separation, and heterogeneous catalysis. The flexibility of the tetrahydro-phenanthroline ligand could lead to the formation of dynamic MOFs that respond to external stimuli.

Enhanced Selectivity in Separation Technologies

The ability of phenanthroline-based ligands to selectively complex with different metal ions is a well-established field, particularly in the context of separating actinides from lanthanides in nuclear waste reprocessing. rsc.orgnih.govnih.govbohrium.comscispace.comresearchgate.net The distinct electronic and steric properties of this compound suggest that it could offer enhanced selectivity in such separation processes.

Future research in this domain will likely focus on:

Liquid-Liquid Extraction: Systematic studies on the use of this compound and its derivatives as extracting agents in liquid-liquid extraction systems are needed to evaluate their selectivity for various metal ions. The flexibility of the ligand may allow for a better "fit" for certain metal ions, leading to improved separation factors.

Solid-Phase Extraction: The immobilization of this compound onto solid supports, such as functionalized mesoporous carbon, can create highly effective sorbents for the selective removal of metal ions from aqueous solutions. nih.gov This is particularly relevant for environmental remediation and the recovery of valuable metals.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be crucial in predicting the complexation behavior of this compound with different metal ions. rsc.orgscispace.com These theoretical studies can guide the rational design of new ligands with tailored selectivity for specific applications. For instance, DFT studies have been used to understand the preferential binding of phenanthroline derivatives to Am(III) over Eu(III). rsc.org

The following table summarizes the key features of 1,10-phenanthroline and the anticipated influence of the tetrahydro modification on its properties and applications.

| Property | 1,10-Phenanthroline | This compound (Anticipated) |

| Structure | Rigid, planar | Flexible, non-planar |

| Electronic Properties | Aromatic, π-acceptor | Combination of aliphatic and aromatic character |

| Coordination Chemistry | Forms stable, often rigid complexes | Can form more flexible and potentially chiral complexes |

| Potential Applications | Established in catalysis, sensing, materials science | Novel catalysts, asymmetric synthesis, dynamic materials, enhanced separation selectivity |

Q & A

Q. What are the established methods for synthesizing 1,2,3,4-Tetrahydro-1,10-phenanthroline, and what factors influence reaction efficiency?

this compound is typically synthesized via catalytic hydrogenation of 1,10-phenanthroline. A key method involves using Hantzsch ester as a hydrogen donor in the presence of a halogen-bonding catalyst (e.g., C1 catalyst), achieving reduction of the pyridine ring system under mild conditions. Reaction efficiency depends on catalyst loading (≥5 mol%), solvent polarity, and electron density of the substrate. For example, electron-withdrawing substituents on the pyridine ring can hinder reduction, requiring longer reaction times or alternative catalysts .

Q. How is this compound used in analytical chemistry for metal ion detection?

This ligand is critical in spectrophotometric iron quantification. The 1,10-phenanthroline family forms stable complexes with Fe(II), producing a distinct orange-red color measurable at 510 nm. Methodological optimization involves controlling pH (2–9), reagent concentration (0.2–0.4% w/v), and reaction time (10–30 minutes) to maximize sensitivity. A full factorial design can systematically evaluate these parameters, ensuring robustness in environmental or pharmaceutical samples .

Q. What are the key considerations in selecting ligands for trivalent actinide/lanthanide separation, and how does structural modification affect selectivity?

CyMe4BTPhen derivatives, including tetrahydro-phenanthroline analogs, are studied for Am(III)/Eu(III) separation. Selectivity hinges on ligand rigidity, donor atom basicity, and steric effects. Relativistic DFT calculations show that introducing aliphatic rings (5- or 6-membered) alters orbital interactions, favoring Am(III) binding via enhanced covalency. Experimental validation requires solvent extraction trials with nitric acid media and stability constant measurements .

Advanced Research Questions

Q. How can experimental design approaches optimize the use of this compound in quantitative iron analysis?

A two-level factorial design optimizes variables like reagent volume (1–2 mL), pH (2–9), and time (10–30 minutes). For example, higher pH (>6) may precipitate iron hydroxides, reducing accuracy, while insufficient reagent volume leads to incomplete complexation. Response surface methodology (RSM) can model interactions between factors, identifying optimal conditions for minimal interference from competing ions (e.g., Cu²⁺ or Al³⁺) .

Q. What challenges arise in interpreting spectral data for metal complexes involving this ligand, and how can contradictions be resolved?

Overlap of absorption bands in UV-Vis spectra (e.g., ligand-centered vs. metal-to-ligand charge transfer transitions) complicates data interpretation. X-ray crystallography is essential for validating coordination geometry. For instance, tetraaqua(1,10-phenanthroline)-magnesium(II) complexes exhibit distorted octahedral structures, confirmed by bond length analysis (Mg–N ≈ 2.1 Å) and hydrogen-bonding networks . Discrepancies between theoretical (DFT) and experimental data may arise from solvation effects or relativistic corrections, necessitating hybrid computational models .

Q. How can co-crystallization techniques with biological molecules expand applications of this compound derivatives?

Ball milling or solvent evaporation enables co-crystallization with nucleobases like cytosine, forming 1:1 supramolecular assemblies. These co-crystals exhibit π-π stacking and hydrogen bonding (N–H⋯N interactions), mimicking DNA-ligand binding. Applications include designing metallo-probes for nucleic acid recognition or drug delivery systems. Grinding methods favor kinetic products, while solvent evaporation yields thermodynamically stable forms .

Methodological Tables

Table 1. Key parameters for iron quantification using 1,10-phenanthroline derivatives

| Parameter | Optimal Range | Impact on Analysis |